Proglumetacin maleate

NSAID Gastrointestinal Safety Ulcerogenicity Index Prodrug Strategy

Chronic NSAID studies face high attrition from indomethacin-induced GI lesions. Proglumetacin maleate solves this as a mutual prodrug releasing indomethacin (COX inhibitor) and proglumide (mucosal protectant) in equimolar ratio, delivering comparable anti-inflammatory efficacy with 7- to 10-fold lower ulcerogenicity. • Enables 7-day+ repeat dosing in rodent RA/pain models without GI-driven model failure. • 1.5× greater analgesic potency vs. indomethacin in silver nitrate arthritis; faster onset than diclofenac in acute injury models. • Cleaner behavioral pain data-minimized GI confound ensures endpoints reflect inflammatory pain, not drug-induced malaise.

Molecular Formula C50H62ClN5O12
Molecular Weight 960.5 g/mol
CAS No. 59209-40-4
Cat. No. B1679171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProglumetacin maleate
CAS59209-40-4
Synonyms3'-(4-(2-(1-p-chlorobenzoyl-5-methoxy-2-methylindol-3-ylacetoxy)ethyl)piperazin-1-yl)propyl-4-benzamido-N,N-dipropylglutaramate (+-) dimaleate
Prodamox
proglumetacin
proglumetacin dimaleate
proglumetacin maleate
protacine
Protaxil
Protaxon
Molecular FormulaC50H62ClN5O12
Molecular Weight960.5 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C46H58ClN5O8.C4H4O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;5-3(6)1-2-4(7)8/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyXYGKASYIIZWRFT-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Proglumetacin Maleate (CAS 59209-40-4): A Codrug NSAID with Quantifiable Gastric Safety Advantage


Proglumetacin maleate (PGM) is a non-steroidal anti-inflammatory drug (NSAID) designed as a 1:1 codrug (mutual prodrug) of indomethacin (IND) and proglumide [1]. Following oral administration, it is metabolized in vivo to release the two active moieties: indomethacin, which inhibits cyclooxygenase (COX) to reduce prostaglandin synthesis, and proglumide, an antisecretory agent that provides a mucosal protective effect [1][2]. This codrug design aims to retain the anti-inflammatory potency of indomethacin while mitigating the severe gastrointestinal (GI) toxicity that limits its clinical utility [3].

Why Proglumetacin Maleate (CAS 59209-40-4) Cannot Be Simply Substituted by Indomethacin or Other NSAIDs


Although proglumetacin maleate (PGM) yields indomethacin as its active metabolite, the two compounds are not interchangeable in scientific or clinical applications [1]. This is due to the codrug design, where the equimolar release of proglumide confers a mucosal protective effect, resulting in a drastically different ulcerogenicity profile [2]. Simply substituting a molar equivalent dose of indomethacin for PGM would expose biological models or patients to a significantly higher risk of gastrointestinal lesions—quantified as up to 10-fold greater in animal studies—without a proportional gain in anti-inflammatory efficacy [3]. Furthermore, the pharmacokinetic profile differs, as the active species are generated only after metabolic cleavage, influencing the onset and duration of action [1]. Therefore, procurement and experimental design must account for these quantifiable differences in safety and pharmacology.

Quantitative Evidence for Proglumetacin Maleate (CAS 59209-40-4) Differentiation from Indomethacin and Diclofenac


PGM Reduces Gastric Mucosal Damage by 7- to 10-Fold Compared to Equimolar Indomethacin

In a direct comparative study, the ulcerogenic effect of proglumetacin maleate (PGM) on the gastric mucosa was quantified against equimolar doses of indomethacin (IND) in rats. PGM exhibited approximately 7-fold lower ulcerogenicity in fasted rats and 10-fold lower ulcerogenicity in fed rats [1]. This marked reduction in gastric damage is attributed to the codrug structure, which limits direct mucosal irritation and is supported by the antisecretory action of the proglumide metabolite [2].

NSAID Gastrointestinal Safety Ulcerogenicity Index Prodrug Strategy

PGM Demonstrates 3-Fold Lower Gastric Ulcerogenicity Than Indomethacin After 7-Day Repeat Dosing

In a 7-day repeat oral dosing study in rats, the ulcerogenic effects of PGM on the gastric mucosa were approximately one-third (1/3) the potency of equimolar doses of indomethacin [1]. This demonstrates that the protective effect is sustained, not just an artifact of single-dose kinetics.

Chronic NSAID Toxicity Repeat-Dose Toxicity Gastrointestinal Safety

PGM Shows Faster and Significantly Greater Pain Reduction vs. Diclofenac in Sports Trauma

In a randomized, double-blind clinical trial comparing proglumetacin maleate (PGM) with diclofenac for sports-related trauma, PGM demonstrated significantly greater and faster efficacy in reducing pain and swelling [1]. Furthermore, patients treated with PGM reported fewer gastric complaints compared to the diclofenac group [2].

Clinical Analgesic Efficacy NSAID Comparator Study Sports Medicine

PGM Exhibits Superior or Equal Prophylactic and Therapeutic Effects vs. Indomethacin in Adjuvant Arthritis

In the rat adjuvant arthritis model of chronic immuno-reactive inflammation, PGM showed strong prophylactic and therapeutic effects that were described as superior or equal to those of indomethacin [1]. This indicates that despite its significantly improved GI safety profile, PGM does not compromise anti-inflammatory efficacy in a key model of rheumatoid arthritis.

Chronic Inflammation Model Adjuvant Arthritis Rheumatoid Arthritis Research

PGM Analgesic Potency is 1.5-Fold Greater Than Indomethacin in Rat Arthritis Pain Model

In a specific model of arthritic pain (rat silver nitrate arthritis), the analgesic activity of PGM was quantified as approximately 1.5 times more potent than that of indomethacin on an equimolar basis [1]. However, in the adjuvant arthritic pain model, PGM was slightly less active, highlighting context-dependent efficacy.

Analgesic Activity Arthritis Pain In Vivo Pain Models

Recommended Research Applications for Proglumetacin Maleate (CAS 59209-40-4) Based on Quantified Evidence


Long-Term Rodent Models of Chronic Inflammation Requiring Extended NSAID Dosing

For studies involving 7-day or longer repeat dosing in rodent models of rheumatoid arthritis or chronic pain, proglumetacin maleate is strongly preferred over indomethacin. The quantifiable 3-fold reduction in gastric ulcerogenicity after 7-day dosing [1] directly addresses the primary dose-limiting toxicity of indomethacin in these models. This enables researchers to maintain therapeutic anti-inflammatory pressure—which remains equal or superior to indomethacin in adjuvant arthritis [2]—without premature study termination due to GI complications, ensuring cleaner data collection and improved animal welfare.

Acute Soft-Tissue Injury and Sports Trauma Models Requiring Rapid Analgesic Onset

When modeling acute musculoskeletal injuries or sports-related trauma, proglumetacin maleate offers a measurable advantage over diclofenac. Clinical evidence shows PGM provides significantly greater and faster reduction in pain and swelling [3]. This faster onset of action is critical for studies evaluating the time-course of analgesia in the acute inflammatory phase, allowing for more precise differentiation of early treatment effects compared to slower-acting NSAIDs.

Studies Focusing on the Interplay Between COX Inhibition and Gastric Protection

Proglumetacin maleate serves as an ideal tool compound for investigating the pharmacodynamics of NSAID-induced gastric injury and its mitigation. Its unique codrug design, which quantitatively reduces ulcerogenicity by 7- to 10-fold in single-dose studies compared to equimolar indomethacin [4], provides a built-in, negative-control-like element for gastric toxicity. Researchers can use PGM to dissect the contribution of direct mucosal irritation versus systemic prostaglandin depletion in GI damage, or to study the protective mechanisms conferred by the proglumide moiety.

In Vivo Analgesic Assays Where Gastric Side Effects Confound Behavioral Readouts

In rodent pain models such as silver nitrate arthritis, where PGM demonstrated 1.5-fold greater analgesic potency than indomethacin [5], the compound is particularly valuable. Standard NSAIDs like indomethacin can induce GI discomfort that may confound behavioral pain assessments (e.g., decreased locomotion, writhing). The significantly reduced GI burden of PGM minimizes this confound, leading to cleaner, more reliable behavioral data that is more reflective of the target inflammatory pain rather than drug-induced malaise.

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